Perazine fendizoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

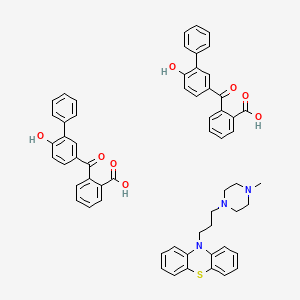

Perazine fendizoate is a useful research compound. Its molecular formula is C60H53N3O8S and its molecular weight is 976.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Therapeutic Applications

-

Schizophrenia Treatment

- Perazine fendizoate has been extensively studied for its effectiveness in treating schizophrenia. Clinical trials have demonstrated that it can reduce psychotic symptoms with a relatively low incidence of extrapyramidal side effects compared to other antipsychotics .

- A systematic review indicated that perazine is associated with a significant reduction in global state deterioration among patients with schizophrenia .

- Management of Acute Psychotic Episodes

- Anxiety Disorders

- Dementia-Related Symptoms

Efficacy

- Clinical Trials : Several trials have evaluated the efficacy of this compound against placebo and other antipsychotics. Results show a moderate effect size in reducing psychotic symptoms, particularly in acute settings .

- Comparative Studies : In head-to-head comparisons with other antipsychotics, perazine has shown comparable efficacy with a lower risk of extrapyramidal symptoms, making it a favorable option for many patients .

Safety

- Side Effects : Common side effects include sedation and potential cardiovascular effects due to its action on adrenergic receptors. However, the overall incidence of severe adverse events remains low compared to higher-potency antipsychotics like haloperidol .

- Long-term Use : Longitudinal studies suggest that perazine can be safely used over extended periods with appropriate monitoring for side effects .

Case Studies

Propriétés

Formule moléculaire |

C60H53N3O8S |

|---|---|

Poids moléculaire |

976.1 g/mol |

Nom IUPAC |

2-(4-hydroxy-3-phenylbenzoyl)benzoic acid;10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |

InChI |

InChI=1S/C20H25N3S.2C20H14O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;2*21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h2-5,7-10H,6,11-16H2,1H3;2*1-12,21H,(H,23,24) |

Clé InChI |

MXNUIAISFPQBLP-UHFFFAOYSA-N |

SMILES canonique |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.